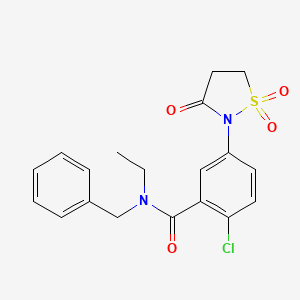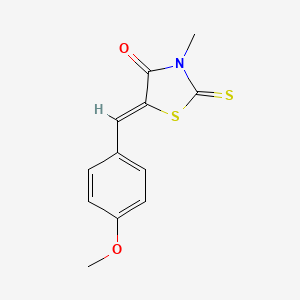![molecular formula C18H22N2O2 B5067389 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B5067389.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine, commonly known as MP-10, is a compound that has gained attention in recent years due to its potential applications in the field of scientific research. MP-10 is a selective agonist for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
MP-10 acts as a selective agonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopaminergic pathways in the brain. Activation of the D3 receptor by MP-10 leads to the release of dopamine, which can modulate various physiological processes.
Biochemical and Physiological Effects:
MP-10 has been shown to modulate the activity of the D3 receptor in a dose-dependent manner, which can lead to various biochemical and physiological effects. Studies have shown that MP-10 can increase the release of dopamine in the mesolimbic and mesocortical pathways, which can lead to increased motivation and reward-seeking behavior. MP-10 has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MP-10 in lab experiments is its selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using MP-10 is its potential to induce off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving MP-10. One area of interest is the role of the dopamine D3 receptor in drug addiction, particularly with regards to the development of new treatments for addiction. Another area of interest is the potential use of MP-10 in the treatment of depression and other mood disorders, which may involve the modulation of the mesolimbic and mesocortical pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of MP-10 and its potential as a tool for studying the dopamine D3 receptor.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, starting with the preparation of the intermediate compound 2-(2-methoxyphenoxy)ethylamine. This compound is then reacted with 3-pyridinecarboxaldehyde to form the Schiff base, which is subsequently reduced to the amine using sodium borohydride. The resulting amine is then coupled with cyclopentanone to yield MP-10.
Applications De Recherche Scientifique
MP-10 has been used extensively in scientific research to study the role of the dopamine D3 receptor in various physiological processes, including drug addiction, depression, and schizophrenia. Studies have shown that MP-10 can modulate the activity of the D3 receptor in a dose-dependent manner, which makes it a valuable tool for investigating the mechanisms underlying these disorders.
Propriétés
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-21-16-10-4-5-11-17(16)22-18-14(7-6-12-19-18)13-20-15-8-2-3-9-15/h4-7,10-12,15,20H,2-3,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMYUDUPMMUOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-imino-2-phenyl-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5067312.png)

![2-[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]-N-phenylacetamide](/img/structure/B5067331.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5067335.png)
![ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5067345.png)
![2-benzyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5067346.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5067362.png)
![3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5067364.png)
![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5067371.png)
![2-chloro-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5067383.png)

![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B5067401.png)
![4,4,4-trifluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5067403.png)